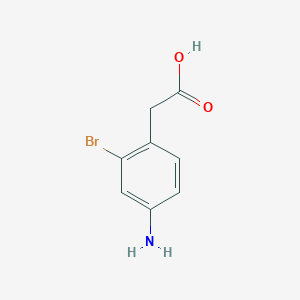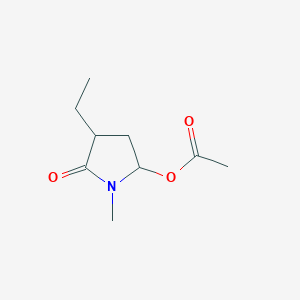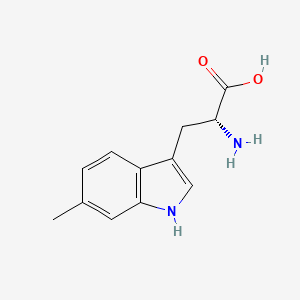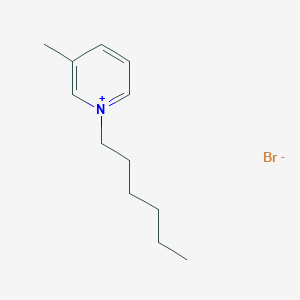![molecular formula C5H12O4S2 B3277993 Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- CAS No. 669721-07-7](/img/structure/B3277993.png)
Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
Overview
Description
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- is a chemical compound with the molecular formula C5H12O6S2 It is characterized by the presence of two sulfinyl groups connected by a methylene bridge, with each sulfinyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- typically involves the reaction of methylene bis(sulfinyl chloride) with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the ethanol moieties can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study sulfinyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- involves its interaction with molecular targets through its sulfinyl groups. These groups can form reversible covalent bonds with nucleophiles, such as thiols and amines, in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The methylene bridge provides structural stability and influences the spatial arrangement of the sulfinyl groups, affecting their reactivity and binding affinity.
Comparison with Similar Compounds
Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- can be compared with other similar compounds, such as:
Ethanol, 2,2’-[methylenebis(sulfonyl)]bis-: This compound has sulfonyl groups instead of sulfinyl groups, resulting in different chemical reactivity and biological properties.
Ethanol, 2,2’-[methylenebis(thio)]bis-: This compound contains sulfide groups, which have different redox properties compared to sulfinyl groups.
Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- diacetate: This derivative has acetylated hydroxyl groups, affecting its solubility and reactivity.
The uniqueness of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- lies in its specific combination of sulfinyl groups and ethanol moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S2/c6-1-3-10(8)5-11(9)4-2-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZLZXSQKYVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CS(=O)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40789660 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669721-07-7 | |
| Record name | 2,2'-(Methylenedisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)
![[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile](/img/structure/B3277936.png)
![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)
![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)

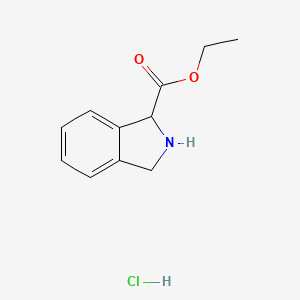
![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)
